molecular formula C7H11Cl3N2 B1486607 (4-Chlorobenzyl)hydrazine dihydrochloride CAS No. 1185303-65-4

(4-Chlorobenzyl)hydrazine dihydrochloride

Cat. No.: B1486607
CAS No.: 1185303-65-4
M. Wt: 229.5 g/mol
InChI Key: UQORAWUVXYYPLS-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4-chlorobenzyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)hydrazine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can yield hydrazones.

Scientific Research Applications

(4-Chlorobenzyl)hydrazine dihydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: It is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their activities. The 4-chlorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzylhydrazine dihydrochloride
  • Phenylhydrazine hydrochloride
  • (4-Methylbenzyl)hydrazine dihydrochloride

Uniqueness

Compared to similar compounds, (4-Chlorobenzyl)hydrazine dihydrochloride has a unique combination of hydrazine and 4-chlorobenzyl groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORAWUVXYYPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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